![molecular formula C16H15NO4 B491305 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid CAS No. 560096-10-8](/img/structure/B491305.png)
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
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Overview
Description
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid is an organic compound with the molecular formula C16H15NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoic acid moiety linked to a 4-methoxybenzylamine group through a carbonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid typically involves the reaction of 4-methoxybenzylamine with a suitable benzoic acid derivative. One common method is the condensation reaction between 4-methoxybenzylamine and 2-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzylamine derivatives.
Reduction: Formation of 2-{[(4-Methoxybenzyl)amino]methyl}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation. A comparative analysis of IC50 values reveals that certain derivatives are more potent than established chemotherapeutics such as cisplatin .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Research indicates that it may act as an antagonist to specific inflammatory pathways, thereby reducing symptoms associated with chronic inflammation. This property is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial Activity
Preliminary evaluations suggest that this compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzoyl)benzoic acid: Similar structure but lacks the amino group.
4-Methoxybenzylamine: Contains the methoxybenzylamine moiety but lacks the benzoic acid component.
Uniqueness
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid, a compound with the molecular formula C16H15NO4 and CAS number 560096-10-8, has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a methoxybenzyl group attached to an amino carbonyl moiety and a benzoic acid structure. Its significant molecular weight of 285.3 g/mol contributes to its unique chemical behavior in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In studies comparing various compounds, it demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antibiotics, indicating promising efficacy in combating bacterial infections .
Anticancer Activity
Significant attention has been directed towards the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell growth, particularly those associated with cell cycle regulation and apoptosis pathways. For instance, it may act on receptor tyrosine kinases (RTKs), which are critical in cancer progression .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these cell lines were reported at approximately 23.31 µM and 72.22 µM, respectively .
The mechanism underlying the biological activity of this compound involves:
- Target Interaction : It interacts with specific molecular targets within cells, potentially modulating pathways that lead to reduced cell proliferation and increased apoptosis.
- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to target proteins, enhancing our understanding of its potential as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of benzoic acid, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups, supporting its use as a potential antimicrobial agent .
- Cancer Cell Proliferation : Another study focused on the effects of this compound on MCF-7 and A549 cell lines. The results showed a dose-dependent decrease in cell viability, with flow cytometry revealing increased rates of apoptosis at higher concentrations .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|---|
2-(4-Methoxybenzoyl)benzoic acid | Lacks amino group | Not specified | Moderate |
4-Methoxybenzylamine | No benzoic acid component | Low | High |
This compound | Contains both amino and benzoic components | 23.31 µM (MCF-7) | Significant |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid with high yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Carbodiimide-mediated coupling : React 2-carboxybenzoic acid derivatives (e.g., methyl ester precursors) with 4-methoxybenzylamine using coupling agents like EDC/HOBt or DCC in anhydrous DCM/THF under nitrogen. Optimize stoichiometry (1:1.2 molar ratio) to minimize unreacted amine .
Ester hydrolysis : Treat the intermediate ester with aqueous NaOH (1–2 M) in methanol/water (4:1) at 60–80°C for 4–6 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) .
- Validation : Confirm purity (>95%) by LC-MS and 1H NMR (e.g., aromatic proton integration and methoxy singlet at δ 3.8 ppm) .
Q. How can the structure of this compound be unambiguously characterized?
- Analytical Workflow :
- FT-IR : Identify key functional groups: carbonyl (C=O stretch at ~1680–1720 cm−1), amide (N-H bend at ~1550 cm−1), and methoxy (C-O stretch at ~1250 cm−1) .
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the 4-methoxybenzyl group shows a singlet for the methoxy protons (δ 3.8 ppm) and distinct aromatic splitting patterns .
- X-ray crystallography (if crystalline): Resolve dihedral angles between the benzyl and benzoic acid moieties to confirm spatial arrangement .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the amide bond in this compound under acidic or basic conditions?
- Reaction Pathways :
- Acidic hydrolysis : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. This proceeds via a tetrahedral intermediate, with rate dependence on H+ concentration (pH < 3) .
- Basic hydrolysis : OH− directly attacks the carbonyl carbon, forming a carboxylate and releasing 4-methoxybenzylamine. Kinetic studies show pseudo-first-order behavior under excess base (pH > 10) .
- Experimental Design : Perform pH-rate profiling (pH 1–12) at 25–60°C, monitored by UV-Vis spectroscopy (amide bond cleavage at 220 nm). Use Arrhenius plots to determine activation energies .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- In Silico Strategies :
Docking studies : Use AutoDock Vina to model interactions between the compound and target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the amide and methoxy groups .
QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity using Hammett σ constants. Validate with in vitro assays (e.g., enzyme inhibition IC50) .
- Validation : Synthesize top-predicted derivatives (e.g., nitro or fluoro analogs) and test in enzyme inhibition assays. Compare experimental vs. predicted IC50 values .
Q. How do solvent polarity and temperature influence the compound’s crystallization behavior?
- Crystallization Optimization :
- Solvent screening : Test mixtures like ethanol/water (70:30) or acetone/heptane. Polar solvents enhance solubility but may reduce crystal yield; antisolvent addition (e.g., heptane) can improve nucleation .
- Temperature gradients : Slow cooling (0.5°C/min) from saturation temperature (e.g., 50°C to 20°C) yields larger, purer crystals. Monitor via hot-stage microscopy .
- Analysis : Compare crystal morphologies (needles vs. plates) using SEM and quantify purity by DSC (melting point ~210–215°C) .
Q. Data Contradictions and Resolutions
- Synthetic Yield Variability : reports 70–80% yields for amide coupling, while notes 85–90% after optimization. Resolution: Use freshly distilled DCM and strictly anhydrous conditions to minimize side reactions .
- Biological Activity Claims : suggests potential enzyme inhibition, but no explicit data is provided. Resolution: Conduct in vitro assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) to validate .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylcarbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEQUSSZIJLMCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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